molecular formula C11H10N2OS B12193638 2-(Quinolin-2-ylsulfanyl)acetamide

2-(Quinolin-2-ylsulfanyl)acetamide

Cat. No.: B12193638
M. Wt: 218.28 g/mol
InChI Key: ORSZYGHOGLDTOF-UHFFFAOYSA-N
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Description

2-(Quinolin-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a quinoline core linked to an acetamide group via a sulfanyl (-S-) bridge. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

2-quinolin-2-ylsulfanylacetamide

InChI

InChI=1S/C11H10N2OS/c12-10(14)7-15-11-6-5-8-3-1-2-4-9(8)13-11/h1-6H,7H2,(H2,12,14)

InChI Key

ORSZYGHOGLDTOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (–S–) in the compound is highly susceptible to oxidation, forming sulfoxides (–SO–) or sulfones (–SO₂–). These transformations are critical for modulating its biological activity and physicochemical properties.

Key Reagents & Conditions

  • Hydrogen peroxide (H₂O₂) : Oxidizes the sulfanyl group under acidic conditions to form sulfoxides.

  • Dimethyl sulfoxide (DMSO) : Facilitates oxidation to sulfones under basic conditions.

Table 1: Oxidation Products

ReagentProduct TypeReaction Conditions
H₂O₂SulfoxideAcidic medium
DMSOSulfoneBasic medium

Alkylation Reactions

The sulfanyl group undergoes efficient S-alkylation with soft electrophiles, expanding its structural diversity.

Key Reactions

  • Reaction with alkyl halides : Alkyl bromides or chlorides (e.g., chloroacetonitrile, allyl bromide) in the presence of triethylamine yield S-alkylated derivatives.

  • Yield Data : Reactions typically achieve 73–81% yields under optimized conditions .

Table 2: Alkylation Reagents & Yields

ElectrophileBaseYield Range
ChloroacetonitrileTriethylamine73–81%
Phenacyl chlorideTriethylamine73–81%
Allyl bromideTriethylamine73–81%

Acylation Reactions

The acetamide moiety reacts with acylating agents to form substituted amides or acylated derivatives.

Mechanism :
Nucleophilic attack on the carbonyl carbon by acyl

Scientific Research Applications

Medicinal Chemistry

The compound is part of a larger class of heterocyclic compounds known for diverse biological activities. Its structure features a quinoline moiety linked to an acetamide group via a sulfanyl bridge, which enhances its pharmacological properties.

Biological Activities:

  • Anticancer Properties: Similar compounds have shown significant anticancer activity. For instance, derivatives of 2-(quinolin-2-ylsulfanyl)acetamide have been evaluated for their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) cells. Studies indicate that certain derivatives exhibit IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
  • Antidiabetic Potential: Recent research has identified derivatives of this compound as potent inhibitors of the α-glucosidase enzyme, which is crucial for managing type 2 diabetes mellitus. One derivative demonstrated an IC50 value of 0.180 μM, indicating high potency compared to standard medications like acarbose .

Enzymatic Inhibition

The inhibition of specific enzymes is a critical area of research for 2-(quinolin-2-ylsulfanyl)acetamide derivatives. The following table summarizes some key findings related to their enzymatic activity:

Compound Target Enzyme IC50 (μM) Mechanism
10cα-glucosidase0.180Competitive
Other DerivativesVariousRanging from 0.18 to 2.10Varies

These findings suggest that modifications to the core structure can lead to enhanced inhibitory effects on target enzymes, making these compounds valuable in drug development for metabolic disorders .

Antimicrobial Activity

Compounds similar to 2-(quinolin-2-ylsulfanyl)acetamide have also been investigated for their antimicrobial properties. The quinoline scaffold is known for its ability to interact with microbial targets, potentially leading to effective treatments against bacterial infections.

Case Studies and Research Insights

Several case studies have documented the efficacy of this compound in various applications:

  • A study focusing on the synthesis and biological evaluation of novel derivatives highlighted their potential as anticancer agents, demonstrating significant cytotoxicity against multiple cancer cell lines .
  • Another research effort evaluated the anti-diabetic properties through in vitro and in vivo studies, confirming the ability of certain derivatives to lower blood glucose levels effectively .

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of aminoacyl-tRNA synthetases, enzymes that play a crucial role in protein synthesis. The compound binds to the active site of these enzymes, preventing the proper attachment of amino acids to their corresponding tRNA molecules, thereby inhibiting protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Quinolin-2-ylsulfanyl)acetamide with benzothiazole-based acetamide derivatives disclosed in a European patent application (EP 3 348 550A1) . These compounds share the acetamide backbone but differ in their aromatic systems and substituents, leading to divergent biological and chemical behaviors.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
2-(Quinolin-2-ylsulfanyl)acetamide Quinoline Sulfanyl (-S-) bridge Antimicrobial, kinase inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl (-CF₃), phenyl Anti-inflammatory, anticancer
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 3-methoxyphenyl Neuroprotective, analgesic
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 2-methoxyphenyl Antioxidant, metabolic stability

Key Observations

Core Structure Differences: The quinoline system in 2-(Quinolin-2-ylsulfanyl)acetamide offers a larger π-conjugated system compared to the benzothiazole core in patent compounds. This may enhance interactions with aromatic residues in biological targets (e.g., kinases or DNA) .

Substituent Effects :

  • The sulfanyl bridge in the target compound introduces a polarizable sulfur atom, which could facilitate redox-mediated mechanisms or metal coordination, unlike the inert trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups in patent analogs .
  • Trifluoromethyl groups in the patent compounds enhance lipophilicity and resistance to oxidative metabolism, a common strategy in drug design to prolong half-life.

Pharmacological Implications: Quinoline derivatives are historically associated with antimalarial and anticancer activities (e.g., chloroquine analogs), whereas benzothiazoles are explored for CNS disorders and inflammation. The patent compounds’ methoxy substitutions on phenyl rings may fine-tune solubility and target selectivity.

Research Findings and Hypotheses

While experimental data for 2-(Quinolin-2-ylsulfanyl)acetamide are sparse, inferences can be drawn from its structural analogs:

  • Antimicrobial Potential: Quinoline-sulfanyl hybrids may disrupt microbial folate pathways, akin to sulfa drugs.
  • Kinase Inhibition: The planar quinoline system could intercalate into ATP-binding pockets of kinases, similar to imatinib’s mechanism.
  • Comparative Limitations : Unlike the patent compounds, the absence of electron-withdrawing groups (e.g., -CF₃) in the target molecule may reduce metabolic stability but increase synthetic accessibility.

Biological Activity

2-(Quinolin-2-ylsulfanyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current research findings regarding its biological activity, particularly focusing on its role as an α-glucosidase inhibitor, potential anti-diabetic properties, and other pharmacological effects.

1. α-Glucosidase Inhibition

Recent studies have highlighted the effectiveness of 2-(quinoline-2-ylthio)acetamide derivatives as potent α-glucosidase inhibitors, which are crucial for managing type 2 diabetes mellitus (T2DM).

  • In Vitro Studies : A series of synthesized derivatives were screened against α-glucosidase, revealing IC50 values ranging from 0.18 μM to 2.10 μM , with compound 10c showing the highest potency (IC50 = 0.180 μM) .
  • Kinetic Studies : The kinetic analysis indicated a competitive inhibition mechanism for the most potent derivatives, with a Ki value of 0.15 μM .
  • In Vivo Studies : In a rat model of diabetes, compound 10c demonstrated significant reductions in fasting blood glucose levels and improved pancreatic islet architecture .

2. Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties.

  • In Vitro Efficacy : Substituted quinoline derivatives, including those related to 2-(quinolin-2-ylsulfanyl)acetamide, exhibited higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .
  • IC50 Values : The most active compounds showed IC50 values significantly lower than those of traditional drugs, indicating a promising avenue for tuberculosis treatment .

Structure-Activity Relationships (SAR)

A comprehensive analysis of structure-activity relationships has been conducted to optimize the biological efficacy of these compounds. Key findings include:

CompoundIC50 (μM)Mechanism of Action
10c0.180Competitive α-glucosidase inhibitor
N-cycloheptylquinoline<1.0Antimycobacterial activity

This table illustrates the potency and mechanisms associated with various derivatives, emphasizing the importance of structural modifications in enhancing biological activity.

Case Study: Anti-Diabetic Properties

A specific case study focused on the anti-diabetic potential of compound 10c involved both in vitro and in vivo assessments:

  • In Vitro : The compound was tested against α-glucosidase and demonstrated significant inhibition.
  • In Vivo : Administration in diabetic rats resulted in improved glucose tolerance and enhanced insulin sensitivity.

Histopathological evaluations confirmed improvements in pancreatic morphology, suggesting potential therapeutic benefits for T2DM management .

Case Study: Antimycobacterial Efficacy

Another study evaluated the antimycobacterial activity of related quinoline derivatives:

  • In Vitro : These compounds were screened against multiple mycobacterial strains, showing promising results.
  • Clinical Implications : The findings support further exploration into these derivatives as alternatives or adjuncts to existing tuberculosis therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Quinolin-2-ylsulfanyl)acetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between quinoline-2-thiol and chloroacetamide in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Optimization involves adjusting reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for thiol:chloroacetamide), and using catalytic bases like K₂CO₃ to enhance nucleophilicity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How should researchers address discrepancies in structural characterization data (e.g., conflicting NMR or HRMS results)?

  • Methodology : Confirm regioisomerism or impurities using orthogonal techniques:

  • HRMS : Validate molecular ion peaks ([M+H]⁺) with <5 ppm mass accuracy.
  • ¹H/¹³C NMR : Compare experimental shifts with DFT-calculated spectra for isomeric differentiation .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles .

Q. What purification strategies are effective for isolating 2-(Quinolin-2-ylsulfanyl)acetamide from byproducts?

  • Methodology : Combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via TLC (Rf ~0.5 in 7:3 ethyl acetate/hexane) and confirm with ≥95% purity by HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 2-(Quinolin-2-ylsulfanyl)acetamide against specific enzyme targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., SARS-CoV-2 main protease). Optimize ligand conformations with density functional theory (DFT) .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) using GROMACS .

Q. What strategies are employed to analyze the compound’s coordination chemistry with transition metals?

  • Methodology :

  • Spectroscopy : UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks) to confirm metal-ligand charge transfer.
  • Single-crystal XRD : Resolve metal coordination geometry (e.g., octahedral vs. square planar) using SHELXTL .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
  • Meta-analysis : Compare data across cell lines (e.g., HEK-293 vs. HeLa) and adjust for assay conditions (e.g., serum concentration, incubation time) .

Q. What are the best practices for studying the compound’s metabolic stability in vitro?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate t₁/₂ using pseudo-first-order kinetics.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/non-competitive inhibition .

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